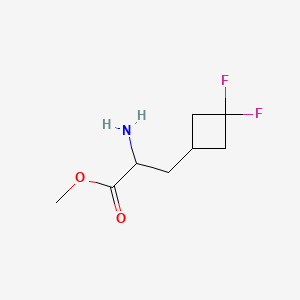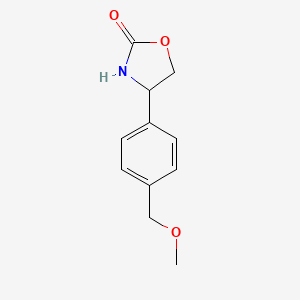
(S)-3-(4-Bromo-2-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylphenyl derivatives followed by the introduction of the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The final step involves the coupling of the brominated intermediate with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, yielding dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aromatic compounds. Substitution reactions result in a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The brominated aromatic ring and the tert-butoxycarbonyl-protected amino group allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-(4-chloro-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-fluoro-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-iodo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C15H20BrNO4 |
|---|---|
Molekulargewicht |
358.23 g/mol |
IUPAC-Name |
(3S)-3-(4-bromo-2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-7-10(16)5-6-11(9)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
AXEJBYUEDVJICP-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Br)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)


![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)







